ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with ethyl and sulfanyl acetate groups, making it a unique and potentially valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 2-mercapto-4,7-dimethylquinazoline with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Carboxylic acids and their derivatives.
Scientific Research Applications
ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is primarily related to its interaction with biological targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The sulfanyl group may also contribute to the compound’s biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(4-OXO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-2-YL)SULFANYL]ACETATE: Similar structure but with a phenyl group instead of dimethyl groups.
2-MERCAPTO-3-PHENYLQUINAZOLIN-4(3H)-ONE: Lacks the ethyl ester group but shares the quinazoline core and sulfanyl group.
Uniqueness
ETHYL 2-[(4,7-DIMETHYLQUINAZOLIN-2-YL)SULFANYL]ACETATE is unique due to the presence of both dimethyl groups on the quinazoline ring and the ethyl ester group. These structural features may enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(4,7-dimethylquinazolin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)8-19-14-15-10(3)11-6-5-9(2)7-12(11)16-14/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSIWVNMZNMUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C2C=CC(=CC2=N1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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